{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine
Description
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is a tertiary amine featuring a para-substituted phenyl ring with a 2-fluoroethoxy group (-OCH₂CH₂F) and a propylamine moiety attached via a benzyl linkage. Its molecular formula is C₁₂H₁₇FNO, with a molecular weight of 210.27 g/mol . This compound is primarily used in research settings, as indicated by supplier listings (e.g., AK Scientific, Combi-Blocks) .
Properties
IUPAC Name |
N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSNZBONUCFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction where a fluoroethoxy group is introduced to a phenyl ring, followed by the attachment of a propylamine group. The Williamson Ether Synthesis is often employed to introduce the fluoroethoxy group, using an alkyl halide and an alkoxide . The final step involves reductive amination to attach the propylamine group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine differ in the substituents on the phenyl ring or the alkylamine chain. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:
Substituent Variations on the Phenyl Ring
Physicochemical Properties
- Lipophilicity : Fluorine atoms in the ethoxy group (e.g., 2-fluoroethoxy vs. 2,2-difluoroethoxy) increase logP values marginally due to electronegativity, whereas bulky groups like isopropoxy reduce solubility in polar solvents .
- Melting Points : While direct data for the target compound is unavailable, structurally similar amines (e.g., nitro-triazole derivatives in ) exhibit melting points ranging from 127–235°C , influenced by hydrogen bonding and crystallinity .
Commercial Availability
- The target compound is supplied by 2 vendors (e.g., AK Scientific), while its difluoro and isopropoxy analogs are available from 1–3 suppliers .
Biological Activity
The compound {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a fluoroethoxy group and a propylamine side chain. This unique structure may influence its interaction with biological targets, enhancing its potential therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of structurally similar compounds. For instance, compounds derived from phenylpropylamines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, indicating their potential as broad-spectrum antibacterial agents .
The proposed mechanism for the antibacterial activity involves disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. This mechanism has been substantiated by time-kill studies that demonstrated the ability of these compounds to kill bacteria at concentrations above their MICs .
Study 1: Structure-Activity Relationship (SAR)
A study investigated a series of phenylpropylamine derivatives to establish their SAR. The results indicated that modifications in the fluoroalkoxy substituent significantly affected binding affinity to bacterial targets. Compounds with optimal substitutions showed enhanced antibacterial efficacy and reduced cytotoxicity towards mammalian cells .
Study 2: In Vivo Efficacy
In vivo studies conducted on murine models demonstrated that certain derivatives of phenylpropylamines effectively reduced bacterial load in infected tissues. For example, one compound demonstrated a significant reduction in MRSA infections in corneal models, suggesting its potential application in treating resistant bacterial infections .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound). Preliminary findings suggest that compounds within this class generally obey Lipinski's rule of five, indicating favorable bioavailability and oral absorption characteristics .
Comparison with Other Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria | Mechanism |
|---|---|---|---|
| Compound 5p | 4-16 | S. aureus | Membrane disruption |
| Compound A | 8-32 | E. coli | Membrane disruption |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
